molecular formula C8H7N3OS B11194490 3-(Pyridin-3-yl)-2-thioxoimidazolidin-4-one

3-(Pyridin-3-yl)-2-thioxoimidazolidin-4-one

Cat. No.: B11194490
M. Wt: 193.23 g/mol
InChI Key: HIEXRGYTXFBUMZ-UHFFFAOYSA-N
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Description

3-(PYRIDIN-3-YL)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a heterocyclic compound that features a pyridine ring fused to an imidazolidinone ring with a sulfanylidene group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(PYRIDIN-3-YL)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves the condensation of a pyridine derivative with an imidazolidinone precursor under specific reaction conditions. One common method includes the use of a base such as sodium hydride to deprotonate the imidazolidinone, followed by the addition of a pyridine derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents may be explored to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(PYRIDIN-3-YL)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-(PYRIDIN-3-YL)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 3-(PYRIDIN-3-YL)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(PYRIDIN-2-YL)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
  • 3-(PYRIDIN-4-YL)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
  • 2-(PYRIDIN-3-YL)-1,3-THIAZOLIDIN-4-ONE

Uniqueness

3-(PYRIDIN-3-YL)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H7N3OS

Molecular Weight

193.23 g/mol

IUPAC Name

3-pyridin-3-yl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C8H7N3OS/c12-7-5-10-8(13)11(7)6-2-1-3-9-4-6/h1-4H,5H2,(H,10,13)

InChI Key

HIEXRGYTXFBUMZ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=S)N1)C2=CN=CC=C2

Origin of Product

United States

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